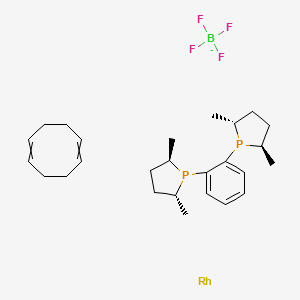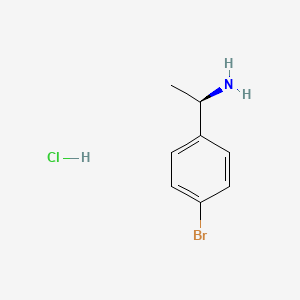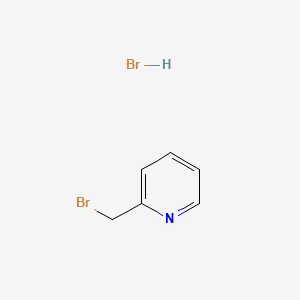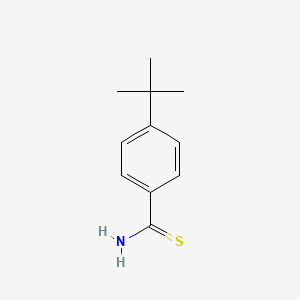
Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride” is a chemical compound with the molecular formula C15H18ClNO2 . It has a molecular weight of 279.76 g/mol .
Molecular Structure Analysis
The molecular structure analysis of this compound would require specific tools like NMR, HPLC, LC-MS, UPLC & more . Unfortunately, I don’t have the capability to perform these analyses.Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
A study by Fa et al. (2015) focused on a fluorescent probe for β-amyloids, related to the molecular diagnosis of Alzheimer’s disease. The probe, derived from a compound similar to Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride, showed high binding affinities towards Aβ(1–40) aggregates, which are significant in Alzheimer’s research.
Antimicrobial Activity
Polish et al. (2019) Polish et al. (2019) explored the antimicrobial and fungicidal activities of heterocyclic amino derivatives of naphthoquinone. They discovered compounds exhibiting high activity against certain test cultures, indicating potential applications in developing antimicrobial agents.
Cancer Research
In the field of cancer research, a study by Gouhar and Raafat (2015) synthesized derivatives of naphthalene compounds for anticancer evaluation. Their findings suggest potential applications in developing new anticancer drugs.
Photopolymerization Processes
Hola et al. (2020) Hola et al. (2020) reported the use of 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives in photopolymerization processes for 3D printing applications. This indicates the potential of this compound in advanced manufacturing technologies.
Fluorescent Chemosensors
Asiri et al. (2018) Asiri et al. (2018) developed a compound for the selective and sensitive detection of Al3+ ions, demonstrating the potential use of similar compounds as fluorescent chemosensors in various applications.
Antibacterial Agents
Abbasi et al. (2015) Abbasi et al. (2015) synthesized and evaluated the antibacterial potential of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, suggesting the use of related compounds as potent antibacterial agents.
Propiedades
IUPAC Name |
methyl 4-amino-4-naphthalen-1-ylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c1-18-15(17)10-9-14(16)13-8-4-6-11-5-2-3-7-12(11)13;/h2-8,14H,9-10,16H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZTZOWJSDIYKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C1=CC=CC2=CC=CC=C21)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373404 |
Source


|
| Record name | Methyl 4-amino-4-(naphthalen-1-yl)butanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
811842-01-0 |
Source


|
| Record name | Methyl 4-amino-4-(naphthalen-1-yl)butanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














